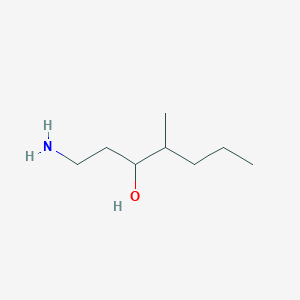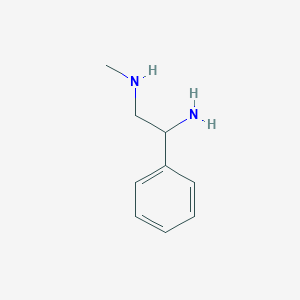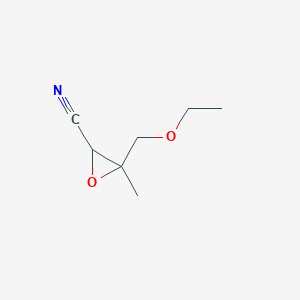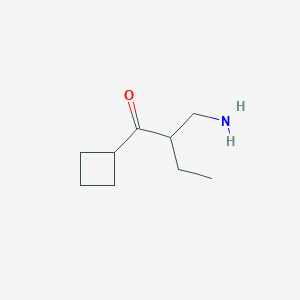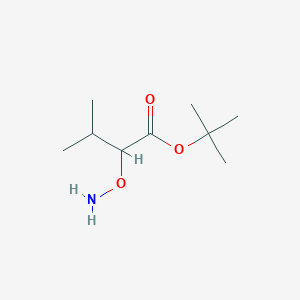
tert-Butyl 2-(aminooxy)-3-methylbutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 2-(aminooxy)-3-methylbutanoate: is an organic compound that features a tert-butyl ester group and an aminooxy functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(aminooxy)-3-methylbutanoate typically involves the reaction of tert-butyl 3-methylbutanoate with hydroxylamine or its derivatives under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the aminooxy group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial process .
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl 2-(aminooxy)-3-methylbutanoate can undergo various chemical reactions, including:
Oxidation: The aminooxy group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or hydroxylamines.
Substitution: The aminooxy group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-nitrogen bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce amines or hydroxylamines .
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic synthesis, tert-butyl 2-(aminooxy)-3-methylbutanoate is used as a building block for the synthesis of more complex molecules
Biology: The compound is used in biochemical research to study enzyme mechanisms and protein interactions. The aminooxy group can form stable covalent bonds with carbonyl groups, making it useful for labeling and modifying biomolecules.
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug precursor or intermediate. Its ability to form stable conjugates with biomolecules makes it a valuable tool in drug design and development.
Industry: The compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications, including the synthesis of polymers and advanced materials .
Wirkmechanismus
The mechanism of action of tert-butyl 2-(aminooxy)-3-methylbutanoate involves the formation of covalent bonds with target molecules. The aminooxy group can react with carbonyl groups to form oxime or hydrazone derivatives, which can alter the structure and function of the target molecules. This reactivity is exploited in various applications, including enzyme inhibition, protein labeling, and drug conjugation .
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl 2-(hydroxy)-3-methylbutanoate
- tert-Butyl 2-(amino)-3-methylbutanoate
- tert-Butyl 2-(methoxy)-3-methylbutanoate
Comparison: tert-Butyl 2-(aminooxy)-3-methylbutanoate is unique due to the presence of the aminooxy group, which imparts distinct reactivity compared to similar compounds. While tert-butyl 2-(hydroxy)-3-methylbutanoate and tert-butyl 2-(methoxy)-3-methylbutanoate primarily undergo reactions involving their hydroxyl or methoxy groups, this compound can participate in a wider range of reactions due to the nucleophilic nature of the aminooxy group. This makes it a versatile compound in synthetic and medicinal chemistry .
Eigenschaften
Molekularformel |
C9H19NO3 |
|---|---|
Molekulargewicht |
189.25 g/mol |
IUPAC-Name |
tert-butyl 2-aminooxy-3-methylbutanoate |
InChI |
InChI=1S/C9H19NO3/c1-6(2)7(13-10)8(11)12-9(3,4)5/h6-7H,10H2,1-5H3 |
InChI-Schlüssel |
SUNJKJWWNNMWSL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C(=O)OC(C)(C)C)ON |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


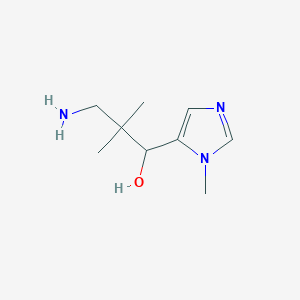
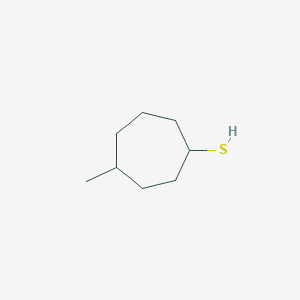

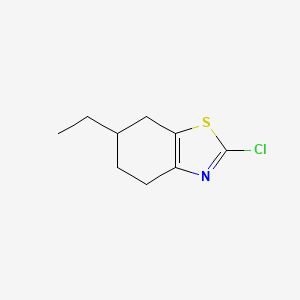
![3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13173938.png)


